An In-depth Technical Guide to the Chemical Properties of 3-Acetylamino-2,6-dimethylphenol
An In-depth Technical Guide to the Chemical Properties of 3-Acetylamino-2,6-dimethylphenol
Foreword
This technical guide provides a comprehensive overview of the chemical properties of 3-Acetylamino-2,6-dimethylphenol (CAS No: 28739-71-1), a substituted aromatic compound of interest to researchers in medicinal chemistry and drug development. Due to its structural motifs—a phenol, an acetamide, and a substituted benzene ring—this molecule presents a unique combination of chemical features that warrant detailed investigation. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a synthesized repository of its known and predicted chemical characteristics, supported by established principles of organic chemistry and data from analogous compounds.
Molecular Structure and Physicochemical Properties
3-Acetylamino-2,6-dimethylphenol, with the molecular formula C₁₀H₁₃NO₂, possesses a central benzene ring substituted with a hydroxyl group, an acetylamino group, and two methyl groups. The spatial arrangement of these functional groups dictates its chemical behavior and potential biological activity.
Diagram 1: Molecular Structure of 3-Acetylamino-2,6-dimethylphenol
Caption: 2D representation of 3-Acetylamino-2,6-dimethylphenol.
A summary of its key physicochemical properties is provided in the table below. It is important to note that while some of these values have been experimentally determined, others are computed estimates based on its structure.
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| CAS Number | 28739-71-1 | [1][2] |
| IUPAC Name | N-(3-hydroxy-2,4-dimethylphenyl)acetamide | [1] |
| Boiling Point | 344.5 °C at 760 mmHg | [2] |
| Flash Point | 162.2 °C | [2] |
| Density | 1.167 g/cm³ | [2] |
| logP | 2.61690 | [2] |
| Vapor Pressure | 3.28E-05 mmHg at 25°C | [2] |
Synthesis
The primary route for the synthesis of 3-Acetylamino-2,6-dimethylphenol is through the acetylation of its corresponding amine precursor, 3-Amino-2,6-dimethylphenol. This is a standard and well-established transformation in organic synthesis.
Diagram 2: Synthesis of 3-Acetylamino-2,6-dimethylphenol
Caption: General reaction scheme for the synthesis.
Experimental Protocol: N-Acetylation of 3-Amino-2,6-dimethylphenol
This protocol is a generalized procedure based on standard acetylation methods for aromatic amines. Optimization may be required for yield and purity.
Materials:
-
3-Amino-2,6-dimethylphenol
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-Amino-2,6-dimethylphenol in a suitable volume of dichloromethane.
-
Addition of Base: Add a slight excess of pyridine to the solution. This will act as a base to neutralize the acetic acid byproduct.
-
Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 3-Acetylamino-2,6-dimethylphenol.
-
Spectroscopic Characterization
¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups, the amide proton, and the hydroxyl proton.
Predicted ¹H NMR (in CDCl₃, 300 MHz) Chemical Shifts:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.0 - 9.5 | Singlet (broad) | 1H | Phenolic -OH |
| ~ 7.5 - 8.0 | Singlet (broad) | 1H | Amide -NH |
| ~ 6.8 - 7.2 | Multiplet | 2H | Aromatic C-H |
| ~ 2.2 | Singlet | 6H | Ar-CH₃ |
| ~ 2.1 | Singlet | 3H | -C(O)CH₃ |
Note: The chemical shifts of the -OH and -NH protons are highly dependent on concentration and solvent.
¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR (in CDCl₃, 75 MHz) Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 169 | Amide Carbonyl (C=O) |
| ~ 150 - 155 | Aromatic C-OH |
| ~ 135 - 140 | Aromatic C-NH |
| ~ 120 - 130 | Aromatic C-H & C-CH₃ |
| ~ 24 | Acetyl -CH₃ |
| ~ 15 - 20 | Aromatic -CH₃ |
FT-IR Spectroscopy (Fourier-Transform Infrared)
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
Predicted FT-IR (KBr pellet, cm⁻¹) Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3400 - 3200 | O-H stretch (broad) | Phenolic -OH |
| ~ 3300 - 3100 | N-H stretch | Amide -NH |
| ~ 3100 - 3000 | C-H stretch (aromatic) | Aromatic C-H |
| ~ 2980 - 2850 | C-H stretch (aliphatic) | -CH₃ |
| ~ 1660 | C=O stretch (Amide I) | Amide C=O |
| ~ 1600, 1475 | C=C stretch | Aromatic Ring |
| ~ 1550 | N-H bend (Amide II) | Amide N-H |
| ~ 1250 | C-O stretch | Phenolic C-O |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum (Electron Ionization):
-
Molecular Ion (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.
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Key Fragmentation Pathways:
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Loss of an acetyl group (-COCH₃) to give a fragment at m/z = 136.
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Loss of ketene (CH₂=C=O) from the molecular ion to give a fragment at m/z = 137.
-
Cleavage of the amide bond can also lead to other characteristic fragments.
-
Reactivity and Stability
The reactivity of 3-Acetylamino-2,6-dimethylphenol is governed by its three primary functional domains: the phenolic hydroxyl group, the N-aryl acetamide group, and the electron-rich aromatic ring.
-
Phenolic Hydroxyl Group: The hydroxyl group imparts weak acidity and can undergo reactions typical of phenols, such as ether and ester formation under appropriate conditions. It also activates the aromatic ring towards electrophilic substitution.
-
N-Aryl Acetamide Group: The amide group is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 3-Amino-2,6-dimethylphenol. The nitrogen lone pair is delocalized into the carbonyl group, making it less basic than a corresponding amine.
-
Aromatic Ring: The hydroxyl and amino groups are ortho-, para-directing and activating, while the methyl groups are also weakly activating. This suggests the aromatic ring will be susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The positions ortho and para to the hydroxyl and amino groups will be the most reactive sites.
The compound is expected to be stable under normal laboratory conditions, but should be protected from strong oxidizing agents and extreme pH.
Solubility Profile
A comprehensive experimental solubility profile for 3-Acetylamino-2,6-dimethylphenol in a wide range of organic solvents is not extensively documented. However, based on its structure, a qualitative solubility can be predicted.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The polar hydroxyl and amide groups can form hydrogen bonds with water, but the overall molecule has significant non-polar character from the aromatic ring and methyl groups. |
| Methanol, Ethanol | Soluble | These polar protic solvents can effectively solvate both the polar functional groups and the non-polar regions of the molecule. |
| Acetone, Ethyl Acetate | Soluble | Good general-purpose polar aprotic solvents that should readily dissolve the compound. |
| Dichloromethane, Chloroform | Soluble | These non-polar aprotic solvents are effective for many organic compounds. |
| Hexane, Toluene | Sparingly to insoluble | The polarity of the hydroxyl and amide groups will limit solubility in non-polar hydrocarbon solvents. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For more detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.
Potential Applications in Drug Development
Substituted acetamidophenols are a class of compounds that have been explored for various therapeutic applications. The structural features of 3-Acetylamino-2,6-dimethylphenol make it an interesting candidate for further investigation in drug discovery programs. The presence of a phenolic hydroxyl group and an acetamide moiety, common in many biologically active molecules, suggests potential for a range of activities. Research into related compounds has indicated potential for analgesic, anti-inflammatory, and other pharmacological effects.[3][4][5][6]
Conclusion
3-Acetylamino-2,6-dimethylphenol is a multifaceted molecule with chemical properties derived from its constituent functional groups. This guide has provided a detailed overview of its structure, synthesis, predicted spectroscopic characteristics, reactivity, and solubility. While a complete experimental dataset for this specific compound is not yet available in the public domain, the information presented here, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers and scientists working with this and related compounds.
References
-
PubChem. 3-Acetylamino-2,6-dimethylphenol. National Center for Biotechnology Information. [Link]
-
LookChem. 3-acetylamino-2,6-dimethylphenol. [Link]
-
NextSDS. 3-acetylamino-2,6-dimethylphenol — Chemical Substance Information. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem. 3-Acetylamino-2,6-dimethylphenol. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions | Request PDF. [Link]
-
Organic Chemistry Portal. Acetamides. [Link]
-
IP International Journal of Comprehensive and Advanced Pharmacology. Drug development of paracetamol derivative as antimicrobial activity. [Link]
-
LookChem. 3-acetylamino-2,6-dimethylphenol. [Link]
-
European Commission. Scientific Committee on Consumer Safety SCCS. [Link]
-
IP International Journal of Comprehensive and Advanced Pharmacology. Drug development of paracetamol derivative as antimicrobial activity. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
CPAChem. Safety data sheet. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST WebBook. Phenol, 2,6-dimethyl-. [Link]
-
NIST WebBook. Phenol, 2,6-dimethyl-. [Link]
-
Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]
- Google Patents. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
-
ResearchGate. Electron ionization mass spectrum of (a)... | Download Scientific Diagram. [Link]
-
ACS Publications. Structure–Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine | Journal of Medicinal Chemistry. [Link]
-
ResearchGate. ATR-FTIR spectra in the mid-IR (left) and near-IR (right) of SOAs... [Link]
-
Der Pharma Chemica. New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. [Link]
-
NIST WebBook. Phenol, 2,4,6-tris[(dimethylamino)methyl]-. [Link]
-
PMC. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
ResearchGate. Synthesis of New Acetaminophen Analogs and Their Ibuprofen Conjugates as Novel Analgesic Drugs | Request PDF. [Link]
-
http:/ /ejournal.upi. edu. Interpretation of Fourier Transform Infrared Spectra (FTIR). [Link]
-
Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]
-
PubChem. Acetaminophen. National Center for Biotechnology Information. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
SpectraBase. Acetamide - Optional[1H NMR] - Spectrum. [Link]
-
ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]
